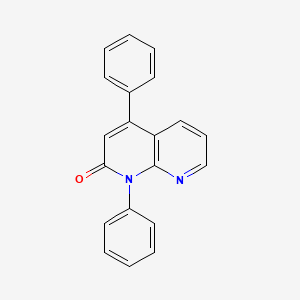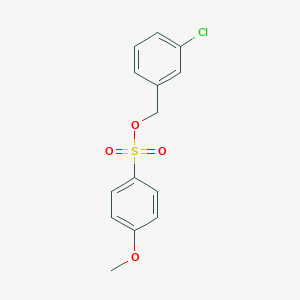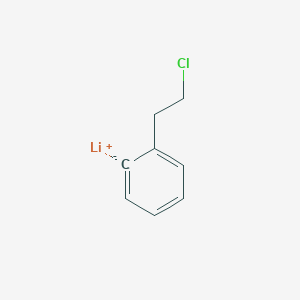
lithium;2-chloroethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-chloroethylbenzene is an organolithium compound that combines lithium with 2-chloroethylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;2-chloroethylbenzene typically involves the reaction of 2-chloroethylbenzene with a lithium reagent. One common method is the reaction of 2-chloroethylbenzene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-chloroethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The chlorine atom in 2-chloroethylbenzene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Lithium;2-chloroethylbenzene has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;2-chloroethylbenzene involves its ability to act as a nucleophile or electrophile in chemical reactions. The lithium atom can coordinate with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Lithium;2-bromoethylbenzene
- Lithium;2-iodoethylbenzene
- Lithium;2-fluoroethylbenzene
Uniqueness
Lithium;2-chloroethylbenzene is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile reagent in organic synthesis. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
137092-46-7 |
|---|---|
Molecular Formula |
C8H8ClLi |
Molecular Weight |
146.6 g/mol |
IUPAC Name |
lithium;2-chloroethylbenzene |
InChI |
InChI=1S/C8H8Cl.Li/c9-7-6-8-4-2-1-3-5-8;/h1-4H,6-7H2;/q-1;+1 |
InChI Key |
UNNJEWSPACRCQP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C([C-]=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
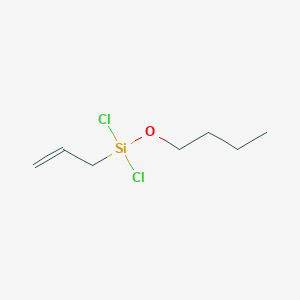
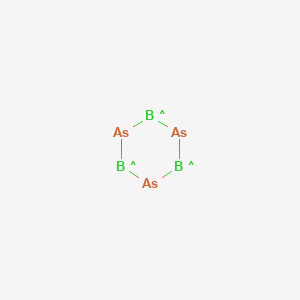
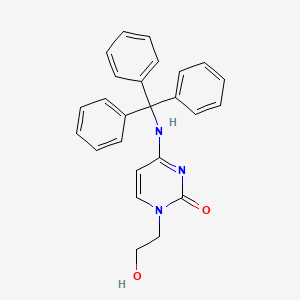
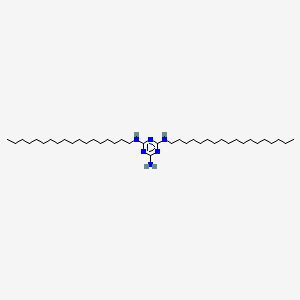
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
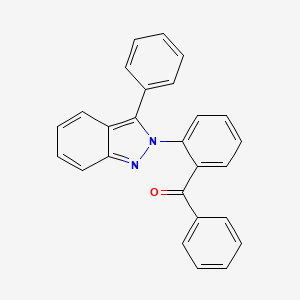
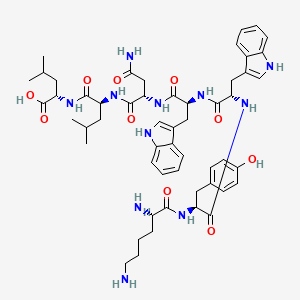

![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
